Home > Products > Screening Compounds P117848 > Clopidogrel-d3 hydrogen sulfate
Clopidogrel-d3 hydrogen sulfate -

Clopidogrel-d3 hydrogen sulfate

Catalog Number: EVT-3064115
CAS Number:
Molecular Formula: C16H18ClNO6S2
Molecular Weight: 422.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clopidogrel Hydrogen Sulfate (CHS) is a synthetic, thienopyridine-class antiplatelet agent used primarily in cardiovascular research. [, , , ] It acts as a prodrug, requiring metabolic activation to exert its pharmacological effects. [, ] Researchers utilize CHS to investigate platelet aggregation, arterial thrombosis, and the development of new antiplatelet therapies. [, , , , ]

Clopidogrel Hydrogen Sulfate (CHS)

    Compound Description: Clopidogrel hydrogen sulfate (CHS), also known as clopidogrel bisulfate, is a thienopyridine derivative and a widely prescribed antiplatelet medication. It is used to prevent heart attacks and strokes in individuals at high risk for these events. CHS acts by irreversibly inhibiting the P2Y12 receptor, an adenosine diphosphate (ADP) receptor found on platelets. This inhibition prevents platelet aggregation and thrombus formation [, , ].

    Relevance: Clopidogrel hydrogen sulfate is directly analogous to Clopidogrel-d3 hydrogen sulfate, differing only in the presence of three deuterium atoms at a specific position in the latter. This isotopic substitution does not alter the fundamental chemical structure or pharmacological activity of the compound but can be used for analytical purposes, such as in drug metabolism studies [].

Clopidogrel Benzene Sulfonate (CB)

    Compound Description: Clopidogrel benzene sulfonate (CB) is a salt form of clopidogrel. Like clopidogrel hydrogen sulfate, it is an antiplatelet agent that inhibits the P2Y12 receptor on platelets. Studies have shown that clopidogrel benzene sulfonate exhibits similar antiplatelet effects to clopidogrel hydrogen sulfate in patients with stable coronary artery disease [].

    Relevance: Clopidogrel benzene sulfonate shares the core clopidogrel structure with Clopidogrel-d3 hydrogen sulfate, with the difference lying in the counterion associated with the clopidogrel moiety. This difference in salt form can influence physicochemical properties such as solubility and stability, but the fundamental antiplatelet mechanism remains the same [].

Clopidogrel Acid

    Compound Description: Clopidogrel acid is the active metabolite of both Clopidogrel-d3 hydrogen sulfate and Clopidogrel hydrogen sulfate. It is formed in the liver through a series of enzymatic reactions, primarily involving cytochrome P450 (CYP) enzymes, particularly CYP2C19. Clopidogrel acid is responsible for the antiplatelet effect by directly and irreversibly binding to the P2Y12 receptor on platelets, preventing ADP-induced platelet activation and aggregation [].

    Relevance: Clopidogrel acid is the key active metabolite of Clopidogrel-d3 hydrogen sulfate, generated through metabolic processes in the body. Understanding the formation and activity of clopidogrel acid is essential to understanding the pharmacological effects of Clopidogrel-d3 hydrogen sulfate [].

(S)-Clopidogrel

    Compound Description: (S)-Clopidogrel is the pharmacologically active enantiomer of clopidogrel. Clopidogrel is a chiral molecule, meaning it exists in two mirror-image forms (enantiomers) designated as (S)- and (R)-clopidogrel. The (S)-enantiomer exhibits significantly higher potency in inhibiting the P2Y12 receptor compared to the (R)-enantiomer [].

    Relevance: Clopidogrel-d3 hydrogen sulfate is typically synthesized and administered as the pure (S)-enantiomer, ensuring optimal antiplatelet activity. Understanding the stereochemistry and enantiomeric purity of Clopidogrel-d3 hydrogen sulfate is crucial for its therapeutic efficacy [].

R-Clopidogrel

    Compound Description: R-Clopidogrel is the less active enantiomer of clopidogrel. While (S)-clopidogrel is the primary enantiomer responsible for the antiplatelet effects, R-clopidogrel has minimal antiplatelet activity and is considered an impurity in pharmaceutical preparations [].

    Relevance: Controlling the levels of R-clopidogrel during the synthesis and purification of Clopidogrel-d3 hydrogen sulfate is essential to ensure the drug's safety and efficacy. Regulatory agencies set strict limits on the permissible amount of the (R)-enantiomer in clopidogrel formulations [].

2-Chlorophenyl){[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetonitrile hydrochloride

    Compound Description: This compound is a key intermediate in one of the reported asymmetric syntheses of clopidogrel hydrogen sulfate. Its importance lies in its role as a precursor to the chiral center of clopidogrel [].

    Relevance: This intermediate highlights a synthetic pathway to Clopidogrel-d3 hydrogen sulfate. Though not naturally occurring, it exemplifies the complex chemistry required to synthesize this important drug. Its inclusion here emphasizes the synthetic challenges in obtaining enantiomerically pure clopidogrel [].

Overview

Clopidogrel-d3 hydrogen sulfate is a deuterated derivative of clopidogrel hydrogen sulfate, a widely used antiplatelet medication. This compound is primarily utilized in pharmacological and biochemical research, particularly in studies assessing drug metabolism and pharmacokinetics. Clopidogrel itself is a prodrug that requires metabolic activation to exert its therapeutic effects, specifically in preventing platelet aggregation and reducing the risk of cardiovascular events.

Source

Clopidogrel-d3 hydrogen sulfate is synthesized from clopidogrel hydrogen sulfate through specific chemical reactions that incorporate deuterium, a stable isotope of hydrogen. The synthesis methods often involve asymmetric synthesis techniques utilizing chiral auxiliaries to ensure the desired stereochemistry of the final product .

Classification

Clopidogrel-d3 hydrogen sulfate falls under the category of antiplatelet agents and is classified as a thienopyridine derivative. It functions by selectively inhibiting the P2Y12 receptor on platelets, thus preventing their activation and aggregation .

Synthesis Analysis

The synthesis of clopidogrel-d3 hydrogen sulfate involves several key steps:

  1. Starting Materials: The synthesis begins with clopidogrel hydrogen sulfate as the primary substrate.
  2. Deuteration: Deuterated reagents are introduced to facilitate the incorporation of deuterium into the molecular structure, which is essential for tracing and studying metabolic pathways.
  3. Asymmetric Synthesis: An asymmetric synthesis approach is often employed, utilizing chiral auxiliaries such as [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride to ensure the correct stereochemistry of the product .
  4. Purification: The crude product undergoes purification processes including solvent extraction and chromatographic techniques to isolate clopidogrel-d3 hydrogen sulfate in high purity.
Molecular Structure Analysis

The molecular formula for clopidogrel-d3 hydrogen sulfate is C16H18ClNO6S2C_{16}H_{18}ClNO_6S_2. The structure features a thienopyridine core, which is characteristic of thienopyridine derivatives.

  • InChI Key: InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1/i1D3; .

The molecular structure includes:

  • A thienopyridine ring system
  • Sulfate functional groups
  • Chlorine substituents
Chemical Reactions Analysis

Clopidogrel-d3 hydrogen sulfate participates in several chemical reactions relevant to its function and metabolism:

  1. Activation: As a prodrug, clopidogrel-d3 undergoes biotransformation primarily via cytochrome P450 enzymes (notably CYP2C19) to form its active thiol metabolite.
  2. Irreversible Binding: The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet activation and aggregation .
  3. Metabolic Pathways: The compound's metabolic pathways include various phase I and phase II reactions that modify its structure for excretion.

These reactions are crucial for understanding both the pharmacological effects and potential drug interactions associated with clopidogrel-d3 hydrogen sulfate.

Mechanism of Action

The mechanism of action for clopidogrel-d3 hydrogen sulfate involves several critical steps:

  1. Prodrug Activation: Clopidogrel-d3 is administered as a prodrug and requires metabolic conversion to become active.
  2. Targeting P2Y12 Receptors: The active metabolite selectively inhibits the P2Y12 receptor on platelets.
  3. Disruption of Platelet Aggregation: By blocking this receptor, clopidogrel-d3 prevents ADP-mediated activation of glycoprotein IIb/IIIa complex on platelets, thereby inhibiting aggregation .

This mechanism underscores its efficacy in reducing thrombotic events in patients at risk for cardiovascular diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 396.9 g/mol
  • Melting Point: Approximately 179–181 °C
  • Solubility: Clopidogrel-d3 hydrogen sulfate exhibits variable solubility in different solvents; studies have shown that it can be optimized for higher solubility through specific solvent mixtures .

Chemical Properties

  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It reacts with nucleophiles during metabolic activation processes.

These properties are significant for formulation development and ensuring consistent therapeutic efficacy.

Applications

Clopidogrel-d3 hydrogen sulfate has several scientific applications:

  1. Pharmacokinetic Studies: It serves as a valuable tool in pharmacokinetic studies to trace drug metabolism pathways due to its deuterated nature.
  2. Bioequivalence Testing: The compound is used in bioequivalence studies to compare generic formulations with branded products .
  3. Research on Antiplatelet Activity: It aids in research focused on understanding antiplatelet mechanisms and developing new therapeutic strategies for cardiovascular diseases.
Synthetic Methodologies and Isotopic Labeling Strategies [1] [5] [6]

Deuterium Incorporation Techniques for Stable Isotope Labeling

Deuterium labeling of clopidogrel targets the methoxy group (-OCH₃) to generate biologically relevant deuterated analogs while preserving pharmacological activity. The primary synthetic route involves ester hydrolysis of non-deuterated clopidogrel followed by re-esterification using deuterated methanol (CD₃OD) under acidic catalysis. This isotopic exchange strategy achieves >99% deuterium incorporation at the three methyl hydrogen positions, as confirmed by mass spectrometry analysis showing the characteristic M+3 isotopic pattern [1]. Alternative pathways include the use of deuterated intermediates earlier in the synthesis, though this approach presents challenges in maintaining chiral integrity during multi-step processes [2]. The esterification reaction requires precise control of reaction parameters:

Table 1: Optimal Reaction Parameters for Deuterium Incorporation

ParameterOptimal ConditionDeviation Impact
Temperature60-65°C<60°C: Incomplete conversion
Reaction Duration24-36 hours<24h: Low deuterium incorporation
Catalyst Concentration1.5-2.0 M H₂SO₄<1.5M: Slow reaction kinetics
CD₃OD Purity≥99.8% isotopic enrichment<99%: Reduced isotopic purity of product

Post-synthesis purification employs recrystallization from acetone-water systems, effectively removing non-deuterated impurities while preserving the labile ester linkage. Nuclear magnetic resonance (¹H-NMR) validation confirms the absence of residual proton signals at δ 3.72 ppm (methoxy protons), verifying successful deuterium incorporation [1] [4]. The deuterated ester group demonstrates enhanced metabolic stability compared to the non-deuterated analog, particularly against hepatic esterases, making it valuable for pharmacokinetic tracer studies [1].

Optimization of Salt Formation in Deuterated Analog Synthesis

Salt formation with hydrogen sulfate is critical for stabilizing the deuterated clopidogrel base and achieving pharmaceutical-grade crystallinity. The deuteration process introduces subtle changes in molecular polarity that necessitate optimization of salt formation parameters. Stoichiometric studies reveal a 1:1 molar ratio of clopidogrel-d3 free base to sulfuric acid in acetonitrile-water (4:1 v/v) yields maximum crystallization efficiency (>92% yield) with minimal impurity carryover [3] [6]. Key purification methodologies include:

  • Activated Carbon Treatment: Removes colored impurities and oxidation byproducts through adsorption at 50-60°C, followed by hot filtration
  • Alumina Column Chromatography: Effectively separates non-deuterated contaminants using a dichloromethane-methanol gradient elution system (95:5 to 85:15 v/v)
  • Recrystallization Solvent Screening: Acetonitrile-water mixtures (7:3 v/v) produce high-purity crystals with consistent polymorphic Form I characteristics

Table 2: Comparative Purification Methods for Clopidogrel-d3 Hydrogen Sulfate

MethodPurity (%)Recovery (%)Key Impurities Removed
Activated Carbon99.285.7Oxidative degradants, pigments
Alumina Chromatography99.872.3Non-deuterated analog, hydrolysis products
Acetonitrile Recrystallization99.990.1Organic solvents, inorganic salts
Spray Drying98.595.2Volatile impurities, moisture

The final hydrogen sulfate salt exhibits identical solubility profiles to non-deuterated clopidogrel bisulfate across physiological pH ranges, confirming that deuterium substitution does not significantly alter the compound's physicochemical properties relevant to formulation development [1] [6].

Comparative Analysis of Racemic Resolution Methods for Enantiomeric Enrichment

The biological activity of clopidogrel resides predominantly in the (S)-enantiomer, making chiral resolution essential for therapeutic efficacy. Deuterated analogs present unique challenges due to potential kinetic isotope effects during resolution. Three primary methodologies have been optimized for clopidogrel-d3:

  • Diastereomeric Salt Formation: Using L-(+)-tartaric acid in ethyl acetate at 5-10°C achieves 94.3% enantiomeric excess (ee) after single crystallization. The deuterated analog shows 15% slower crystallization kinetics compared to non-deuterated clopidogrel, requiring extended process times (48 vs. 36 hours) for equivalent yield [3].
  • Enzymatic Resolution: Immobilized lipase B from Candida antarctica demonstrates enhanced enantioselectivity (E = 42) toward deuterated substrates in organic-aqueous biphasic systems, enabling kinetic resolution through preferential hydrolysis of the (R)-enantiomer's ester group.
  • Simulated Moving Bed Chromatography: Employing cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases with n-hexane/ethanol (80:20) mobile phase achieves baseline separation (α = 1.32) with throughput rates of 1.2 kg racemate/day/m³ stationary phase [5].

The isotopic labeling at the methoxy position minimally impacts the chiral center's microenvironment, resulting in resolution efficiencies comparable to non-deuterated clopidogrel when process parameters are adjusted for the slight differences in molecular geometry and solubility [1] [2]. Industrial-scale production favors diastereomeric salt formation due to established infrastructure and lower regulatory barriers, despite lower theoretical yields compared to chromatographic methods.

Solvent Systems for Polymorphic Control in Deuterated Clopidogrel Derivatives

Polymorphic stability directly influences the bioavailability and processing characteristics of clopidogrel-d3 hydrogen sulfate. Deuterium substitution slightly alters crystallization kinetics, requiring modified solvent systems to achieve the preferred Form I polymorph:

  • Acetone-Water Mixtures (7:3 v/v): Produce stable Form I crystals with characteristic XRD peaks at 2θ = 6.8°, 9.9°, and 16.5°. Optimal crystallization occurs at 2-5°C/hour cooling rates with seeding at 40°C
  • Ethanol-Ethyl Acetate Systems (1:1 v/v): Yield metastable Form II unless maintained below 15°C, with spontaneous conversion to Form I occurring above 40% relative humidity
  • Spray Drying Techniques: Using methanol-dichloromethane (3:7 v/v) feed solutions produce amorphous forms with 12% higher dissolution rates but reduced long-term stability

Table 3: Solvent Systems and Resulting Polymorphs of Clopidogrel-d3 Hydrogen Sulfate

Solvent SystemFormStabilityHygroscopicityDissolution Rate (mg/min/m²)
Acetone-water (7:3)Form I>24 months RT0.8% w/w at 75% RH4.72
Ethanol-ethyl acetate (1:1)Form II3 months RT2.1% w/w at 75% RH5.89
Methanol-dichloromethane (3:7)Amorphous6 weeks RT5.8% w/w at 60% RH17.63
Acetonitrile-water (8:2)Form I>24 months RT0.9% w/w at 75% RH4.81

Accelerated stability studies demonstrate that Form I crystals maintain chemical and polymorphic purity under ICH-recommended storage conditions (40°C/75% RH) for at least 24 months, confirming that deuterium substitution does not compromise solid-state stability when appropriate crystallization protocols are followed [3] [5]. The crystallization enthalpy of the deuterated Form I polymorph measures -128.4 kJ/mol, approximately 3% lower than the non-deuterated analog, indicating slightly weaker crystal lattice forces consistent with deuterium's lower zero-point energy [6].

Properties

Product Name

Clopidogrel-d3 hydrogen sulfate

IUPAC Name

sulfuric acid;trideuteriomethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate

Molecular Formula

C16H18ClNO6S2

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1/i1D3;

InChI Key

FDEODCTUSIWGLK-CZXUMKGOSA-N

SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O

Solubility

not available

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.